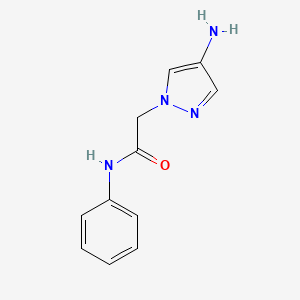

2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-9-6-13-15(7-9)8-11(16)14-10-4-2-1-3-5-10/h1-7H,8,12H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBWTENEHYZYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Amino 1h Pyrazol 1 Yl N Phenylacetamide and Its Analogues

Retrosynthetic Analysis of the 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections to identify potential starting materials. The primary disconnection points are the N-C bond linking the pyrazole (B372694) ring to the acetamide (B32628) side chain and the amide bond of the N-phenylacetamide moiety.

A key disconnection can be made at the N1-C bond of the pyrazole ring. This leads to two primary synthons: a 4-aminopyrazole nucleus and a haloacetamide derivative, such as 2-chloro-N-phenylacetamide. This approach frames the synthesis as an N-alkylation of the pyrazole ring.

Alternatively, disconnecting the amide bond points to 2-(4-Amino-1H-pyrazol-1-yl)acetic acid and aniline (B41778) as precursors. This route would involve the formation of the pyrazole-acetic acid intermediate followed by an amide coupling reaction.

Further disassembly of the 4-aminopyrazole ring itself typically involves breaking the N-N and C-C bonds formed during heterocycle synthesis. This retrosynthetic path leads back to common precursors for pyrazole synthesis, such as hydrazine (B178648) derivatives and a functionalized three-carbon component like a β-dicarbonyl compound or its equivalent. The amino group at the C4 position can be introduced either by starting with a pre-functionalized building block or by functionalizing the pyrazole ring after its formation, for example, through nitration followed by reduction.

Classical and Modern Synthetic Routes to the Core Pyrazolylphenylacetamide Structure

The synthesis of the pyrazolylphenylacetamide core can be achieved through various classical and modern routes, which can be broadly categorized into multi-step pathways and more convergent one-pot strategies.

Multi-Step Synthesis Pathways

Multi-step syntheses provide a robust and controlled approach to constructing the target molecule. These pathways often involve the initial synthesis and isolation of a substituted pyrazole intermediate, followed by the attachment of the N-phenylacetamide side chain.

A common strategy involves the N-alkylation of a pre-formed pyrazole ring with a suitable halo-N-phenylacetamide. For instance, substituted pyrazoles can be reacted with 2-iodo-N-phenylethanamide to yield the desired 2-(pyrazol-1-yl)acetanilide derivatives. scispace.com This method allows for the synthesis of various analogues by simply changing the substituents on the starting pyrazole. The synthesis of the required 4-aminopyrazole precursor can itself be a multi-step process, often starting from a 1,3-dicarbonyl compound which is first cyclized with hydrazine and then functionalized at the 4-position, typically via nitration and subsequent reduction.

Another multi-step approach involves the reaction of chalcone (B49325) analogues. These reactions can proceed through several steps, including the addition of bromine, conversion of the resulting dibromides into β-diketones, and subsequent ring closure with hydrazine to form the pyrazole ring. researchgate.net Further functionalization and attachment of the side chain would then be required to complete the synthesis. Automated multi-step synthesis in continuous flow has also been reported for related pyrazoline structures, highlighting the potential for high-throughput library generation. rsc.org

| Starting Materials | Key Intermediates | Reaction Steps | Reference |

| Substituted Pyrazole, 2-Iodo-N-phenylethanamide | N/A | N-alkylation | scispace.com |

| Chalcone analogues | Chalcone dibromides, β-diketones | Bromination, Conversion to diketone, Cyclization with hydrazine | researchgate.net |

| Aldehydes, Diazo species, Alkenes | N/A | [3+2] cycloaddition (for pyrazolines) | rsc.org |

One-Pot Reaction Strategies

One-pot and multicomponent reactions represent a more efficient and atom-economical approach, minimizing the need for intermediate purification steps and reducing waste. These strategies are increasingly employed in the synthesis of complex heterocyclic scaffolds. frontiersin.org

For the synthesis of pyrazole derivatives, one-pot procedures often involve the condensation of hydrazines with 1,3-diketones or their equivalents. ias.ac.inmdpi.com The synthesis of 4-(phenylselanyl)pyrazoles has been achieved in a one-pot reaction where α,β-alkynic aldehydes react with hydrazines to form hydrazones in situ, which then undergo cyclization upon treatment with phenylselenyl chloride. mdpi.comresearchgate.net This demonstrates the potential for concurrent ring formation and functionalization.

Three-component reactions are particularly powerful. For example, novel pyrano[2,3-c]pyrazole derivatives have been synthesized via a three-component reaction of an aldehyde, malononitrile, and a pyrazolone (B3327878) in the presence of a catalyst. arkat-usa.org While not directly yielding the target compound, this illustrates a strategy that could be adapted. A one-pot synthesis for 5-(substituted-amino)pyrazoles involves heating a β-ketoamide, a hydrazine, and Lawesson's reagent, which allows for the direct installation of the amino group during the cyclization process. researchgate.net

Developing a one-pot synthesis for this compound could conceptually involve the reaction of a hydrazine bearing the N-phenylacetamide side chain with a suitable three-carbon synthon that allows for the introduction of the C4-amino group.

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Reference |

| One-pot Condensation | Hydrazines, 1,3-Diketones | Transition metal-based ionic liquids | Pyrazoles | ias.ac.in |

| One-pot Cyclization | α,β-Alkynic aldehydes, Hydrazines | Phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | mdpi.comresearchgate.net |

| Three-component reaction | Aldehyde, Malononitrile, Pyrazolone | Piperidine | Pyrano[2,3-c]pyrazoles | arkat-usa.org |

| One-pot Amination/Cyclization | β-Ketoamide, Hydrazine | Lawesson's reagent | 5-Aminopyrazoles | researchgate.net |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for the efficient and selective synthesis of pyrazole derivatives, enabling reactions under milder conditions and providing access to a wider range of functionalized analogues.

Transition Metal Catalysis (e.g., Suzuki coupling)

Transition metals, particularly palladium and copper, are extensively used in the synthesis and functionalization of pyrazoles. rsc.orgresearchgate.net These methods are especially valuable for creating C-C and C-heteroatom bonds, which are crucial for building substituted pyrazole analogues.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for the arylation of pyrazole rings. rsc.org This reaction typically involves coupling a halogenated pyrazole (e.g., 4-bromopyrazole) with an arylboronic acid in the presence of a palladium catalyst. nih.govresearchgate.net This approach is highly effective for synthesizing 4-arylpyrazoles, which can then be further elaborated to include the N-phenylacetamide side chain. The efficiency of the Suzuki reaction can be enhanced through microwave irradiation and the use of specialized pyridine-pyrazole/Pd(II) catalysts in aqueous media. nih.gov For instance, the coupling of 4'-bromoacetophenone (B126571) with phenylboronic acid using such a catalyst proceeds in high yield. nih.gov

Beyond Suzuki coupling, other transition-metal-catalyzed reactions include C-H functionalization, which avoids the need for pre-halogenated substrates. rsc.org Copper-catalyzed annulation of hydrazones with enones also provides a route to fused pyrazole systems. researchgate.net

| Catalytic Reaction | Substrates | Catalyst System | Key Features | Reference |

| Suzuki-Miyaura Coupling | 4-Bromo-3,5-dinitro-1H-pyrazole, Boronic acids | XPhos Pd G2 precatalyst | Access to 4-substituted pyrazoles | rsc.org |

| Suzuki-Miyaura Coupling | Bromo-pyrazoles, Aryl boronic acids | Pd(PPh3)4 | Functionalization of pyrazole core | researchgate.net |

| Microwave-Assisted Suzuki | Aryl halides, Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex | Rapid reaction in aqueous media | nih.gov |

| N-C Cleavage Coupling | N-Acylpyrazoles, Boronic acids | Pd-NHC | Cross-coupling of planar amides | acs.org |

Mechanistic Organic Chemistry and Reactivity Profile of the 2 4 Amino 1h Pyrazol 1 Yl N Phenylacetamide Scaffold

Electronic Structure and Reactivity of the Pyrazole (B372694) Moiety in 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts distinct electronic features that govern its reactivity. One nitrogen atom is of the "pyrrole-type" and contributes a lone pair of electrons to the aromatic sextet, while the other is of the "pyridine-type" with its lone pair in an sp² hybrid orbital in the plane of the ring. This distribution of electrons makes the pyrazole ring electron-rich and susceptible to electrophilic attack. mdpi.com

Computational studies and experimental evidence indicate that the C-4 position of the pyrazole ring has the highest electron density. researchgate.net Consequently, electrophilic aromatic substitution reactions on pyrazole and its derivatives predominantly occur at this position. rrbdavc.orgscribd.com The presence of the amino group at the C-4 position in this compound further activates the ring towards electrophilic attack through resonance effects, reinforcing the C-4 position's nucleophilicity. Conversely, the N-1 and N-2 positions, along with the C-4 position, exhibit the highest electron density, making them susceptible to electrophilic substitution. The C-3 and C-5 positions, having lower electron densities, are more prone to nucleophilic attack. mdpi.com

The N-1 substituent, the N-phenylacetamide group, can influence the reactivity of the pyrazole ring. Depending on the reaction conditions, protonation of the pyrazole ring can occur, leading to a pyrazolium (B1228807) cation. This cation is less susceptible to electrophilic attack at the C-4 position but may facilitate attack at the C-3 position. acs.org

Reactivity of the Acetamide (B32628) Functionality in this compound

The acetamide functionality, specifically the N-phenylacetamide group, possesses a carbonyl group that is a key reactive center. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic attack. The reactivity of this carbonyl group is influenced by both steric and electronic factors. Generally, less sterically hindered and more polarized acyl compounds are more reactive towards nucleophiles. libretexts.org

The nitrogen atom of the amide can participate in resonance with the carbonyl group, which delocalizes the lone pair of electrons and reduces the nucleophilicity of the nitrogen. This resonance also affects the reactivity of the carbonyl group. The acetamide group can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), which can influence its interactions with other molecules and its crystallinity.

Investigation of Key Reaction Mechanisms Involving this compound

The unique combination of functional groups in this compound allows for a variety of chemical transformations.

As previously mentioned, the C-4 position of the pyrazole ring is the primary site for electrophilic aromatic substitution. researchgate.netrrbdavc.org Common electrophilic substitution reactions that pyrazoles undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.comacs.org For 1-phenylpyrazole (B75819) derivatives, the orientation of electrophilic substitution can be influenced by the reaction conditions. In strongly acidic media, protonation of the pyrazole ring can deactivate it towards electrophilic attack, leading to substitution on the N-phenyl ring, typically at the para position. cdnsciencepub.com

Table 1: Common Electrophilic Aromatic Substitution Reactions on Pyrazole

| Reaction | Reagents | Electrophile | Position of Attack | Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole derivative |

| Halogenation | X₂ (e.g., Cl₂, Br₂) | X⁺ | C-4 | 4-Halopyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid |

This table provides a general overview of electrophilic substitution reactions on the pyrazole ring.

The carbonyl carbon of the acetamide group is an electrophilic center that can undergo nucleophilic acyl substitution. masterorganicchemistry.combeilstein-journals.org The general mechanism involves the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (in this case, the N-phenylamino group would be a poor leaving group unless protonated). masterorganicchemistry.combeilstein-journals.org

The rate of this reaction is dependent on the nucleophilicity of the attacking species and the stability of the leaving group. Strong nucleophiles can directly attack the carbonyl carbon. Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by weaker nucleophiles. acs.org

The primary amino group at the C-4 position of the pyrazole ring is a versatile functional group that can undergo a variety of transformations. It can act as a nucleophile and participate in reactions such as acylation and alkylation.

A significant reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. researchgate.net These diazonium salts are highly useful intermediates that can undergo a range of subsequent reactions, including Sandmeyer-type reactions to introduce various substituents onto the pyrazole ring.

Stability and Degradation Pathways of this compound under Various Chemical Conditions

The stability of this compound is influenced by the inherent stability of its constituent moieties and their susceptibility to degradation under different chemical environments.

The pyrazole ring is generally stable to oxidation. globalresearchonline.net However, the N-phenylacetamide portion of the molecule is susceptible to hydrolysis under both acidic and basic conditions. wikipedia.org

Under acidic conditions, the hydrolysis of the amide bond is catalyzed by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. nih.govnih.gov This would lead to the formation of 2-(4-amino-1H-pyrazol-1-yl)acetic acid and aniline (B41778).

Under basic conditions, the hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.govnih.gov This results in the formation of the carboxylate salt of 2-(4-amino-1H-pyrazol-1-yl)acetic acid and aniline. The rate of alkaline hydrolysis is influenced by substituents on the N-phenyl ring. acs.org

Table 2: Predicted Degradation Products of this compound under Hydrolytic Conditions

| Condition | Degradation Pathway | Major Products |

| Acidic (e.g., HCl, H₂O, heat) | Acid-catalyzed hydrolysis of the amide bond | 2-(4-Amino-1H-pyrazol-1-yl)acetic acid and Aniline hydrochloride |

| Basic (e.g., NaOH, H₂O, heat) | Base-catalyzed hydrolysis of the amide bond | Sodium 2-(4-amino-1H-pyrazol-1-yl)acetate and Aniline |

This table outlines the expected major degradation products based on the known reactivity of the N-phenylacetamide functionality.

Supramolecular Interactions and Self-Assembly Propensities of this compound

The molecular architecture of this compound is rich with functional groups capable of engaging in a variety of non-covalent interactions. These interactions are the driving forces behind the molecule's self-assembly behavior, dictating its crystal packing and its potential to form higher-order supramolecular structures. The key structural motifs—the pyrazole ring, the primary amino group, the N-phenylacetamide moiety—each contribute to a complex interplay of hydrogen bonding, π-π stacking, and other weaker forces. While direct crystallographic studies on this specific molecule are not extensively detailed in the public domain, a comprehensive analysis of its functional components and data from closely related pyrazole-acetamide derivatives allow for a robust prediction of its supramolecular propensities.

The primary determinants of self-assembly for this scaffold are hydrogen bonds. The molecule possesses multiple hydrogen bond donor and acceptor sites, creating the potential for intricate and stable networks. The amino group (-NH₂) on the pyrazole ring and the secondary amide (-NH-) group are potent hydrogen bond donors. The primary acceptors include the carbonyl oxygen (C=O) of the acetamide group and the sp²-hybridized nitrogen atom of the pyrazole ring. nih.gov This combination allows for the formation of diverse and recurring hydrogen-bonding motifs, such as chains and sheets.

In analogous structures, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into complex sheets through a combination of N-H···N, N-H···O, and C-H···O hydrogen bonds. nih.gov It is highly probable that this compound assembles in a similar fashion, utilizing its amino and amide protons to connect with the pyrazole nitrogen and amide oxygen of neighboring molecules. These interactions are fundamental to the stability of the resulting crystal lattice.

Interactive Table: Potential Hydrogen Bonding Interactions This table outlines the potential hydrogen bond donor and acceptor sites within the this compound structure and the types of interactions they can form.

| Functional Group | Site Type | Potential Interaction Partner (in another molecule) | Resulting Motif Contribution |

| Amino (-NH₂) | Donor | Carbonyl Oxygen (C=O) | Intermolecular Chain/Sheet |

| Amino (-NH₂) | Donor | Pyrazole Nitrogen (N) | Intermolecular Chain/Sheet |

| Amide (-NH-) | Donor | Carbonyl Oxygen (C=O) | Dimer, Chain, Sheet |

| Pyrazole (=N-) | Acceptor | Amino Hydrogen (N-H) | Intermolecular Network |

| Carbonyl (C=O) | Acceptor | Amide Hydrogen (N-H) | Dimer, Chain, Sheet |

| Carbonyl (C=O) | Acceptor | Amino Hydrogen (N-H) | Intermolecular Network |

In addition to hydrogen bonding, the presence of two aromatic systems—the pyrazole and the phenyl rings—introduces the likelihood of π-π stacking interactions. These interactions, arising from the alignment of the π-orbitals of adjacent rings, are crucial for stabilizing the crystal structure in many pyrazole-containing compounds. researchgate.netnih.gov The self-assembly process can be significantly influenced by these stacking forces, which often work in concert with hydrogen bonds to build three-dimensional architectures. researchgate.net Hirshfeld surface analysis performed on coordination complexes of related pyrazole-acetamide ligands confirms that hydrogen bonding and π-stacking contacts are key stabilizing features in their crystal structures. researchgate.net

Interactive Table: Illustrative Contribution of Intermolecular Contacts in a Related Pyrazole-Acetamide Complex This table presents representative data from a Hirshfeld surface analysis of a coordination complex containing a pyrazole-acetamide ligand, demonstrating the relative contributions of various non-covalent interactions to the crystal packing. nih.gov

| Interatomic Contact | Percentage Contribution to Hirshfeld Surface | Type of Supramolecular Interaction |

| H···H | ~40-58% | Van der Waals forces |

| O···H / H···O | ~7-26% | Hydrogen Bonding (N-H···O, C-H···O) |

| C···H / H···C | ~10-18% | C-H···π interactions |

| Cl···H / H···Cl | ~16% (if applicable) | Halogen-hydrogen bonding |

| C···C | ~1-9% | π-π stacking |

| N···H / H···N | ~2-7% | Hydrogen Bonding (N-H···N) |

The interplay between strong, directional hydrogen bonds and weaker, more diffuse π-π stacking and van der Waals forces provides the this compound scaffold with a versatile platform for constructing ordered supramolecular assemblies. The specific arrangement and resulting material properties would be sensitive to crystallization conditions, such as solvent polarity, which can influence which non-covalent interactions dominate the self-assembly process. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Amino 1h Pyrazol 1 Yl N Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules by mapping the carbon and proton frameworks.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment and number of different types of protons and carbons. Two-dimensional (2D) NMR experiments are then crucial for assembling the molecular puzzle.

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton. The aromatic protons of the N-phenyl group would appear in the downfield region (typically δ 7.0-7.6 ppm). The two protons on the pyrazole (B372694) ring (at C3 and C5) would present as singlets, with chemical shifts influenced by the amino and N-acetamide groups. The methylene (B1212753) (-CH₂-) protons linking the pyrazole and acetamide (B32628) groups would likely appear as a singlet, while the amide (NH) proton would also be a singlet, with its chemical shift being solvent-dependent. The amino (-NH₂) protons would typically appear as a broad singlet.

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom. The carbonyl carbon of the amide is expected at the most downfield position (around δ 165-170 ppm). Carbons of the phenyl and pyrazole rings would appear in the aromatic region (δ 110-150 ppm). The methylene carbon would be observed in the aliphatic region.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. While many signals in the predicted spectrum are singlets, COSY would be critical to confirm through-bond coupling between the ortho, meta, and para protons on the N-phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the pyrazole and phenyl rings, as well as the methylene group, to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the molecular fragments. For instance, correlations would be expected from the methylene protons to the pyrazole ring carbons (C5 and N1) and to the amide carbonyl carbon, confirming the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methylene protons and protons on both the pyrazole and phenyl rings, helping to define the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Predicted HMBC Correlations (from ¹H) |

|---|---|---|---|

| Amide NH | ~8.5 (s, 1H) | - | Phenyl C(ipso), Carbonyl C=O |

| Phenyl C(ortho) | ~7.5 (d, 2H) | ~120 | Phenyl C(ipso), Phenyl C(meta) |

| Phenyl C(meta) | ~7.3 (t, 2H) | ~129 | Phenyl C(ortho), Phenyl C(para) |

| Phenyl C(para) | ~7.1 (t, 1H) | ~124 | Phenyl C(meta) |

| Pyrazole C5-H | ~7.4 (s, 1H) | ~135 | Pyrazole C4, Methylene CH₂ |

| Pyrazole C3-H | ~7.2 (s, 1H) | ~125 | Pyrazole C4, Pyrazole C5 |

| Methylene CH₂ | ~5.0 (s, 2H) | ~55 | Pyrazole C5, Carbonyl C=O |

| Amino NH₂ | ~4.0 (br s, 2H) | - | Pyrazole C4, Pyrazole C5, Pyrazole C3 |

| Carbonyl C=O | - | ~168 | - |

| Pyrazole C4 | - | ~130 | - |

Solid-State NMR Spectroscopy for Crystalline Forms

Should the compound be crystalline, solid-state NMR (ssNMR) would provide insight into its structure and dynamics in the solid phase. acs.org Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like crystal packing and polymorphism. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be used to obtain high-resolution ¹³C spectra, which could then be compared to the solution-state data to identify conformational differences between the solid and solution states. researchgate.net

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and High-Resolution Mass Determination

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide, allowing for the confirmation of its elemental formula (C₁₁H₁₂N₄O).

The fragmentation of the molecule under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the bond between the methylene group and the pyrazole ring, or between the carbonyl group and the methylene group.

Amide bond cleavage: Scission of the bond between the carbonyl carbon and the nitrogen of the N-phenyl group is a common fragmentation pathway for amides, which could lead to a phenylamino (B1219803) radical or a phenyl isocyanate fragment. libretexts.org

Pyrazole ring fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN molecules after initial bond cleavages. researchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) is a powerful technique for detailed structural analysis. unt.edu In an MS/MS experiment, the molecular ion ([M+H]⁺) is selected in the first mass analyzer, fragmented via collision with an inert gas, and the resulting fragment ions are analyzed in a second mass analyzer. This allows for the construction of a detailed fragmentation tree, confirming the connectivity of the different parts of the molecule. For example, selecting the parent ion and observing fragments corresponding to the N-phenylacetamide portion and the aminopyrazole portion would provide strong evidence for the proposed structure.

Table 2: Predicted Key Fragment Ions in Mass Spectrometry (Note: m/z values are for the most abundant isotope.)

| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 216 | [M]⁺˙ | Molecular Ion |

| 120 | [C₇H₆NO]⁺ | Cleavage of CH₂-CO bond, forming phenylacetamide fragment |

| 97 | [C₄H₅N₃]⁺ | Cleavage of pyrazole-CH₂ bond, forming aminopyrazole fragment |

| 93 | [C₆H₇N]⁺ | Aniline (B41778) fragment from amide cleavage |

Ion Mobility Mass Spectrometry

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique can separate isomers that are indistinguishable by mass alone and provide information about the rotational-averaged collision cross-section (CCS) of the ion. The CCS value is a key physicochemical property that reflects the three-dimensional shape of the molecule in the gas phase. This would be particularly useful if different conformers or tautomers of the compound were present.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique would unambiguously determine its three-dimensional structure.

The analysis would confirm the planarity of the pyrazole and phenyl rings and reveal the bond lengths, bond angles, and torsion angles throughout the molecule. researchgate.net This data would define the molecule's solid-state conformation, including the relative orientation of the pyrazole and phenyl rings. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., involving the amino and amide N-H groups and the carbonyl oxygen), which dictate the crystal packing arrangement. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and providing insights into the molecular structure of this compound. The expected vibrational modes can be assigned by considering the characteristic frequencies of the aminopyrazole and N-phenylacetamide (acetanilide) fragments. ias.ac.inmdpi.com

Key Functional Group Vibrations:

N-H Vibrations: The molecule contains two distinct N-H groups: the primary amino (-NH₂) group on the pyrazole ring and the secondary amide (-NH-) group. The -NH₂ group is expected to show two distinct stretching bands, corresponding to asymmetric and symmetric vibrations, typically in the 3500–3300 cm⁻¹ region. researchgate.netmaterialsciencejournal.org The amide N-H stretching vibration is anticipated to appear as a single band around 3300-3250 cm⁻¹, often broadened due to hydrogen bonding. ias.ac.in In-plane bending (scissoring) of the -NH₂ group is expected around 1650-1580 cm⁻¹. ymerdigital.com

C=O (Amide I) Vibration: The carbonyl stretching of the secondary amide group (Amide I band) is one of the most intense and characteristic absorptions in the IR spectrum. For acetanilide, this band is typically observed around 1660-1670 cm⁻¹. ias.ac.in Its precise position in the target molecule will be sensitive to the electronic environment and potential intramolecular hydrogen bonding.

Amide II and III Bands: The Amide II band, appearing around 1550-1520 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. ias.ac.in The Amide III band is more complex, involving C-N stretching, N-H bending, and other vibrations, and is typically found in the 1300-1200 cm⁻¹ range.

Aromatic and Heteroaromatic Ring Vibrations: Both the phenyl and pyrazole rings will exhibit characteristic vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz C=C stretching vibrations within the phenyl ring usually appear as a set of bands in the 1600–1450 cm⁻¹ region. The pyrazole ring C=N and C=C stretching vibrations are also expected in this region. rsc.org

C-N Vibrations: The stretching vibrations of the C-N bonds (aryl-N, pyrazole-N, and amide C-N) will appear in the fingerprint region, generally between 1400 and 1200 cm⁻¹. materialsciencejournal.orgasianpubs.org

The following table summarizes the predicted key vibrational frequencies based on data from analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | FT-IR, Raman |

| N-H Stretch | Secondary Amide (-NH) | 3300 - 3250 | FT-IR, Raman |

| Aromatic C-H Stretch | Phenyl & Pyrazole Rings | 3100 - 3000 | FT-IR, Raman |

| C=O Stretch (Amide I) | Amide (-C=O) | 1670 - 1660 | FT-IR, Raman |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | FT-IR |

| C=C Stretch | Phenyl Ring | 1600 - 1450 | FT-IR, Raman |

| N-H Bend / C-N Stretch (Amide II) | Amide (-CONH-) | 1550 - 1520 | FT-IR |

| C-N Stretch | Aryl-N, Pyrazole-N | 1400 - 1200 | FT-IR, Raman |

This table is predictive and based on characteristic frequencies of similar functional groups and compounds.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system. The spectrum of this compound is expected to be a composite of the electronic absorptions from the N-phenylacetamide and the 4-aminopyrazole moieties.

The N-phenylacetamide (acetanilide) chromophore typically shows two main absorption bands. The primary band, arising from a π→π* transition, is observed at high energy (short wavelength), while a secondary, less intense band (the benzenoid B-band) appears at a longer wavelength, often around 240-250 nm.

The pyrazole ring itself absorbs in the UV region, and the presence of an amino group (an auxochrome) at the 4-position is expected to cause a bathochromic (red) shift of the absorption maximum. researchgate.net This is due to the extension of the conjugated system through the lone pair of electrons on the amino nitrogen, which participates in resonance with the pyrazole ring. researchgate.net This n→π* transition and the extended π→π* transitions will likely result in absorptions at wavelengths longer than that of unsubstituted pyrazole.

| Predicted Transition | Chromophore System | Expected λmax (nm) Range |

| π→π | Phenyl Ring (B-band) | 240 - 260 |

| π→π | Aminopyrazole Ring | 230 - 280 |

| n→π* / π→π* | Extended Conjugated System | 280 - 360 |

This table is predictive and based on the electronic properties of the constituent chromophores and auxochromes. researchgate.netnih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 4 Amino 1h Pyrazol 1 Yl N Phenylacetamide

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. For pyrazole-based compounds, these methods are crucial for predicting geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations for compounds structurally related to 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide typically utilize hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p) or 6-31G**. nih.gov

These studies begin by optimizing the molecular geometry to find the lowest energy structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are determined. nih.gov Electronic properties are also a major focus. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are essential for predicting intermolecular interactions. nih.gov Mulliken charge analysis provides a quantitative measure of the partial atomic charges, indicating how electrons are shared among the atoms within the molecule. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Pyrazole-Acetamide Scaffold This table presents typical data obtained from DFT calculations on similar molecular structures and serves as an example.

| Parameter | Value | Description |

|---|---|---|

| Total Energy | -955.34 Hartree | The total electronic energy of the optimized molecule in the gas phase. |

| HOMO Energy | -6.21 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.17 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.04 eV | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. nih.gov

In studies of pyrazole (B372694) derivatives, HF calculations, often with basis sets like 6-31G**, are sometimes performed alongside DFT for comparative purposes. nih.gov While generally less accurate than DFT for predicting molecular properties due to the lack of electron correlation, the HF method can still provide valuable insights into the electronic structure and geometry. Comparing the results from both HF and DFT can help validate the computational findings and provide a more comprehensive understanding of the molecule's electronic behavior. nih.gov

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable single bonds, such as the acetamide (B32628) linker in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and map the potential energy landscape associated with their interconversion. nih.gov

Computational methods are used to systematically rotate key dihedral angles and calculate the energy of each resulting structure. This process identifies energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between them. Studies on similar N-phenylacetamide derivatives have shown the existence of distinct stable conformations, such as gauche and cis forms, which can have different polarities and stabilities. nih.gov The relative populations of these conformers can be influenced by the solvent environment, a factor that can be modeled using approaches like the Polarisable Continuum Model (PCM). nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent interactions, and binding dynamics.

For a molecule like this compound, MD simulations can reveal how the molecule flexes and changes shape in an aqueous environment. Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations to describe the forces between atoms, which is particularly useful for studying chemical reactions or processes involving changes in electronic structure. mdpi.com These simulations can provide a microscopic explanation of complex reaction pathways and interactions with other molecules, such as biological targets or solvent molecules. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations are widely used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net

Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by an empirical factor to better match experimental results. By visualizing the atomic motions associated with each vibrational mode, a precise assignment of the experimental IR spectrum can be made. nih.gov

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated with good accuracy. The predicted chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be invaluable for confirming the structure of a newly synthesized compound or for assigning complex experimental spectra. researchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Pyrazole Derivative This table illustrates the typical correlation between computationally predicted and experimentally measured spectroscopic data.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (pyrazole C-H) | 7.55 ppm | 7.50 ppm |

| ¹³C NMR (amide C=O) | 168.2 ppm | 167.3 ppm |

| IR Frequency (N-H stretch) | 3455 cm⁻¹ | 3448 cm⁻¹ mdpi.com |

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1670 cm⁻¹ |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org The fundamental principle is that the structural properties of a molecule, encoded in numerical descriptors, determine its activity.

The theoretical development of a QSAR model for a class of compounds like pyrazole-acetamides would involve several key steps:

Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule in the series. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), geometric, and lipophilicity (e.g., LogP) parameters. researchgate.net

Model Building : Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like gene expression programming, are used to build a mathematical equation that relates the descriptors to the observed biological activity (e.g., IC₅₀ values). frontiersin.orgresearchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested. Internal validation techniques (like leave-one-out cross-validation, yielding a q² value) and external validation using a separate test set of compounds (yielding an r² value) are employed to ensure the model is robust and not overfitted. nih.gov

A successful QSAR model can provide valuable insights into the structural features that are crucial for a compound's activity. The resulting contour maps from 3D-QSAR studies, for instance, can highlight regions where steric bulk or specific electronic properties are favorable or unfavorable, thereby guiding the design of new, more potent analogues. nih.gov

Molecular Docking and Binding Site Prediction (Conceptual)

Computational chemistry has become an essential tool in drug discovery, providing critical insights into the molecular behavior and interactions of pharmacologically active compounds. eurasianjournals.com For this compound and its derivatives, molecular docking and binding site prediction are key theoretical investigations used to forecast their binding affinity and orientation within the active site of a biological target. eurasianjournals.com These in silico methods are cost-effective and efficient for identifying lead compounds and optimizing their therapeutic properties. eurasianjournals.com

Molecular docking simulations are employed to predict the preferred binding mode of a ligand, such as this compound, to a target macromolecule, which is typically a protein or enzyme. nih.gov This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

For pyrazole derivatives, these studies have been instrumental in elucidating potential mechanisms of action against various diseases by identifying key interactions with specific amino acid residues. nih.govresearchgate.net The binding affinity is often quantified by a docking score or estimated binding energy, with lower values typically indicating a more stable ligand-protein complex. rdd.edu.iqijpbs.com

The analysis of these docked poses reveals crucial intermolecular interactions that stabilize the complex. These interactions commonly include:

Hydrogen Bonds: The amino group (-NH2) and the amide moiety (-CONH-) of this compound are significant hydrogen bond donors and acceptors. These groups can form strong, directional interactions with polar amino acid residues like glutamic acid, threonine, and lysine (B10760008) within a binding pocket. ijpbs.com

Hydrophobic Interactions: The phenyl and pyrazole rings contribute to the molecule's hydrophobic character, allowing for favorable interactions with nonpolar residues such as valine and leucine. researchgate.net

π-π Stacking: The aromatic nature of the pyrazole and phenyl rings facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov

The outcomes of these computational studies are often presented in detailed tables that summarize the binding energies and the specific residues involved in the interaction.

Table 1: Conceptual Molecular Docking Results for Pyrazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | -8.5 to -9.5 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |

| Diphenyl-pyrazole derivatives | Cyclin-Dependent Kinase 2 (CDK2) | -9.8 | Leu83, Phe80, Lys33 | Hydrogen Bond, π-π Stacking |

| Aminopyrazole derivatives | p38 MAP Kinase | -10.2 | Thr106, Lys53, Met109 | Hydrogen Bond, Hydrophobic |

| Pyrazolo[3,4-d]pyrimidine | O-acetyl-serine-sulfhydrylase (OASS) | -7.9 | Ser79, Gly55 | Hydrogen Bond |

Binding site prediction algorithms work in concert with docking simulations. These tools analyze the protein's surface topology and physicochemical properties to identify potential cavities and pockets that are suitable for ligand binding. This allows researchers to identify not only the primary active site but also potential allosteric sites that could be targeted for therapeutic intervention.

For a compound like this compound, the combination of the flexible acetamide linker and the distinct chemical features of the aminopyrazole and phenyl rings allows it to adapt to various binding site shapes and environments. Theoretical studies on similar structures have shown that the pyrazole core often acts as a central scaffold, anchoring the molecule within the binding site through key interactions, while the peripheral groups explore and occupy adjacent sub-pockets. nih.govnih.govnih.gov

The stability and dynamics of the predicted binding poses can be further investigated using molecular dynamics (MD) simulations. nih.gov These simulations model the movement of atoms and molecules over time, providing a more realistic representation of the ligand-protein complex in a biological environment and helping to validate the initial docking results. eurasianjournals.com

Table 2: Key Moieties of this compound and Their Predicted Interaction Types

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| 4-Amino group (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |

| Pyrazole Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Acetamide Linker (-CH2CONH-) | Hydrogen Bond Donor/Acceptor | Glutamine, Asparagine, Threonine |

| N-phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Proline, Valine |

Exploration of Biological Activities and Molecular Mechanisms of Action for 2 4 Amino 1h Pyrazol 1 Yl N Phenylacetamide Strictly in Vitro and Mechanistic Focus, No Human Clinical Data, Dosage, Safety, or Adverse Effects

In Vitro Biological Screening Methodologies

Enzyme Inhibition Assays (e.g., Kinase, COX, Cholinesterase)

The pyrazole (B372694) scaffold is a well-established pharmacophore in the development of enzyme inhibitors, particularly targeting kinases. Various pyrazole derivatives have demonstrated potent inhibitory activity against a range of kinases, which are crucial regulators of cellular processes.

Novel pyrazole compounds have been identified as potent inhibitors of TGF-beta type I receptor (TβRI) kinase, with Ki values as low as 15 nM. nih.govaacrjournals.org Kinetic analyses have revealed that these pyrazole derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase. nih.govaacrjournals.org Furthermore, pyrazole-based molecules have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK16, with high cellular potency (EC50 = 33 nM). mdpi.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key feature in some of these inhibitors. mdpi.com

In addition to kinases, pyrazole derivatives have been investigated as inhibitors of other enzymes. For instance, certain pyrazole analogs have shown inhibitory effects on cyclooxygenase (COX) enzymes, with IC50 values for COX-2 inhibition comparable to the established drug celecoxib. frontiersin.org Specifically, some 1,5-diaryl pyrazole derivatives exhibit COX-2 inhibition with IC50 values in the low micromolar range. frontiersin.org

| Compound Class | Target Enzyme | Inhibition Value (IC50/Ki/EC50) | Assay Method |

|---|---|---|---|

| Novel Pyrazole Compounds | TGF-β type I receptor (TβRI) kinase | Ki as low as 15 nM | In vitro kinase assay |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | CDK16 | EC50 = 33 nM | NanoBRET cellular target engagement assay |

| 1,5-diaryl pyrazole derivatives | Cyclooxygenase-2 (COX-2) | IC50 = 2.52 µM | Enzyme immunoassay |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | VEGFR-2 | IC50 = 8.93 nM | In vitro kinase assay |

Receptor Binding Studies

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. researchgate.netmdpi.com For pyrazole derivatives, these studies have been crucial in identifying their potential as receptor antagonists or agonists.

A notable example is the investigation of pyrazolo[1,5-a]pyrimidine (B1248293) acetamides, which are structurally related to the compound of interest. These derivatives have been shown to be high-affinity ligands for the translocator protein (TSPO), demonstrating nanomolar affinity. nih.gov Radioligand competitive assays are a common method used to determine the binding affinity (Ki) of these compounds. For instance, a radiolabeled pyrazole derivative, [123I]TZ6019, was used to determine its high affinity for the human P2X7 receptor (Ki = 6.3 ± 0.9nM). researchgate.net

| Compound Class | Target Receptor | Binding Affinity (Ki) | Assay Method |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine acetamides (DPA-713 analogues) | Translocator protein (TSPO) | Nanomolar affinity | Radioligand binding assay |

| Iodinated pyrazole derivative (TZ6019) | P2X7 receptor | 6.3 ± 0.9 nM | Radioligand competitive assay |

Cell-Based Phenotypic Screens (e.g., cell proliferation, morphology, cytotoxicity in cell lines)

For example, a novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1), has demonstrated potent cytotoxicity against a panel of different cancer cell lines. nih.gov Similarly, other pyrazole-based compounds have shown significant cytotoxic effects against human cancer cell lines including breast (MCF-7), lung (A549), and cervical (HeLa) cancers, with IC50 values in the low micromolar range. srrjournals.com For instance, a 4-bromophenyl substituted pyrazole derivative inhibited the growth of A549, HeLa, and MCF-7 cells with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. srrjournals.com

Derivatives of pyrazolo[1,5-a]pyrimidine acetamide have been shown to decrease the proliferation of T98G human glioblastoma cells. nih.gov Some pyrazole derivatives have also been found to induce apoptosis in cancer cells. nih.govrsc.org

| Compound Class/Name | Cell Line | Effect | IC50/EC50 Value |

|---|---|---|---|

| PTA-1 | Various cancer cell lines | Cytotoxicity | Low micromolar |

| 4-bromophenyl substituted pyrazole | A549 (Lung) | Cytotoxicity | 8.0 µM |

| 4-bromophenyl substituted pyrazole | HeLa (Cervical) | Cytotoxicity | 9.8 µM |

| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | Cytotoxicity | 5.8 µM |

| Pyrazolo[1,5-a]pyrimidine acetamide derivatives | T98G (Glioblastoma) | Decreased proliferation | Not specified |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | PC-3 (Prostate) | Cytotoxicity | 1.22 and 1.24 µM |

Identification and Validation of Molecular Targets

Proteomics Approaches (e.g., chemical proteomics, target fishing)

Proteomics approaches are powerful tools for the unbiased identification of molecular targets of small molecules. nih.gov For kinase inhibitors, which many pyrazole derivatives are, chemical proteomics strategies can be employed to profile their interactions across the proteome. mdpi.com These methods often involve affinity enrichment of proteins that bind to the compound of interest, followed by mass spectrometry to identify the bound proteins. While specific proteomics studies on 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide are not available, the general methodology is highly applicable to this class of compounds to elucidate their mechanism of action and potential off-target effects.

Structure Activity Relationship Sar Studies and Rational Design of 2 4 Amino 1h Pyrazol 1 Yl N Phenylacetamide Analogues

Systematic Modification of the Pyrazole (B372694) Ring

Key modifications to the pyrazole ring include:

Substitution at C3 and C5: Introducing small alkyl, halo, or cyano groups at the C3 and C5 positions can influence the electronic nature and steric profile of the ring. For instance, the introduction of a methyl group could enhance hydrophobic interactions, while a halogen atom might participate in halogen bonding or alter metabolic stability.

Substitution at N1: While the N1 position is occupied by the acetamide (B32628) linker in the parent compound, in broader SAR studies of pyrazoles, the substituent at this position is critical for determining activity. For example, in some classes of pyrazole derivatives, a 2,4-dichlorophenyl substituent at the N1 position was found to be a requirement for potent antagonistic activity at the cannabinoid CB1 receptor. nih.gov This highlights the importance of the spatial arrangement and electronic properties of the group at N1.

Tautomeric Forms: Unsubstituted or mono-substituted pyrazoles can exist in different tautomeric forms, which can influence their interaction with biological targets. researchgate.netnih.gov The substitution pattern on the ring locks it into a specific tautomeric form, which is a key consideration in drug design.

Positional Isomerism of the Amino Group: The position of the amino group on the pyrazole ring is a critical determinant of biological activity. nih.gov While the parent compound is a 4-aminopyrazole, exploring 3-aminopyrazole (B16455) and 5-aminopyrazole isomers can lead to compounds with entirely different pharmacological profiles. nih.govresearchgate.net For example, 5-aminopyrazoles are versatile starting materials for a variety of bioactive fused heterocyclic systems. mdpi.com

Chemical Derivatization at the Amino Group

The 4-amino group serves as a key interaction point, likely acting as a hydrogen bond donor. Its derivatization is a common strategy to probe the steric and electronic requirements of the binding site.

Acylation and Sulfonylation: Conversion of the primary amine to secondary amides or sulfonamides can introduce a variety of substituents. This modification alters the hydrogen bonding capacity (from two donor sites to one) and introduces new groups that can form additional interactions. For instance, reaction with various acyl chlorides can produce a library of N-acylated analogues. mdpi.com

Alkylation: Mono- or di-alkylation of the amino group can systematically probe the steric tolerance of the binding pocket. This modification also increases the basicity and lipophilicity of the molecule.

Conversion to Other Functional Groups: More drastic modifications could involve converting the amino group into other functionalities through reactions like diazotization. This could be followed by coupling reactions to introduce aryl groups, providing a route to densely functionalized pyrazoles. acs.org The amino group can also be incorporated into other heterocyclic rings, a strategy used to develop novel bioactive scaffolds. nih.gov

Structural Variations of the Acetamide Linker and Phenyl Ring

The N-phenylacetamide portion of the molecule plays a significant role in orienting the phenyl ring and providing additional points of interaction.

Acetamide Linker Modification:

Chain Length: The length of the alkyl chain of the linker can be varied. For example, extending the acetamide to a propanamide could alter the distance and relative orientation between the pyrazole and phenyl rings.

Rigidity: Introducing conformational constraints, such as incorporating the linker into a cyclic structure or introducing a double bond, can lock the molecule into a more favorable bioactive conformation, potentially increasing potency.

Amide Bond Bioisosteres: Replacing the amide bond with bioisosteres like esters, ketones, or reversed amides can modulate the compound's chemical properties, including hydrogen bonding capacity and metabolic stability.

Phenyl Ring Substitution:

The substitution pattern on the terminal phenyl ring is a classic strategy for optimizing activity. The electronic properties of substituents can have a significant effect. mdpi.com

Electron-Withdrawing Groups (EWGs): In studies of other N-phenylacetamide derivatives, the introduction of EWGs like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) has been shown to enhance biological activity. For example, N-phenylacetamide derivatives with a nitro moiety demonstrated higher cytotoxic effects against cancer cell lines compared to those with electron-donating groups. nih.gov Theoretical studies also show that EWGs can significantly alter the aromaticity and electronic properties of the phenylacetamide system. worldscientific.com

Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also be beneficial, depending on the specific target interactions. nih.gov

Halogens: Halogen substituents (F, Cl, Br) can increase lipophilicity and may engage in halogen bonding with the target protein. Their position (ortho, meta, para) is critical. mdpi.comnih.gov

Influence of Substituents on Biological Activity (based on in vitro data)

The systematic modifications described in the preceding sections allow for the development of a comprehensive SAR profile based on in vitro biological data. The data helps in identifying key structural features that govern potency and selectivity.

Preliminary SAR studies on related pyrazole and phenylacetamide scaffolds suggest several important trends:

The presence of electron-withdrawing groups on the N-phenyl ring often correlates with increased activity in various assays. nih.govmdpi.com

For some aminopyrazole series, substitution on the amino group is detrimental to activity, suggesting it acts as a primary hydrogen bond donor. nih.gov

The substitution pattern on the pyrazole ring is critical, with even minor changes leading to significant shifts in activity. nih.govresearchgate.net

The following table illustrates hypothetical in vitro data based on established principles for related compound classes, demonstrating how SAR data is typically represented.

| Compound ID | Pyrazole Ring Substitution (R¹) | Phenyl Ring Substitution (R²) | Hypothetical IC₅₀ (µM) |

|---|---|---|---|

| Parent | H | H | 10.5 |

| A-1 | 3-CH₃ | H | 8.2 |

| A-2 | 3-Cl | H | 5.1 |

| B-1 | H | 4-Cl | 2.3 |

| B-2 | H | 4-NO₂ | 1.8 |

| B-3 | H | 4-OCH₃ | 15.7 |

| C-1 | 3-Cl | 4-Cl | 0.9 |

| C-2 | 3-Cl | 4-NO₂ | 0.6 |

Pharmacophore Modeling and Ligand-Based Design (Conceptual)

In the absence of a known 3D structure of the biological target, ligand-based design methods are invaluable. mdpi.commdpi.com Pharmacophore modeling is a cornerstone of this approach. nih.govresearchgate.net A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific target and elicit a biological response.

For the 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide scaffold, a conceptual pharmacophore model would likely include:

Hydrogen Bond Donor (HBD): The N-H of the 4-amino group.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide linker and potentially one of the pyrazole nitrogens.

Aromatic Ring (AR): The N-phenyl ring and the pyrazole ring.

Hydrophobic (HY) feature: The core of the phenyl ring.

This model can be generated by aligning a set of active analogues and identifying the common chemical features responsible for their activity. nih.gov Once developed, the pharmacophore model serves as a 3D query to screen large virtual databases for novel compounds that match the required features, potentially identifying structurally diverse hits with the desired biological activity. tandfonline.com

De Novo Design Strategies for Novel Pyrazolylphenylacetamide Scaffolds

De novo design aims to computationally construct novel molecules with desired properties, often starting from a seed fragment or within the constraints of a binding site. nih.gov This approach allows for the exploration of a much broader chemical space than is typically available in existing compound libraries.

Strategies for designing novel scaffolds based on the parent compound include:

Scaffold Hopping: This involves replacing the central pyrazole core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. For example, isoxazole, triazole, or imidazole (B134444) rings could be explored as bioisosteric replacements for the pyrazole. This can lead to novel chemotypes with improved properties, such as better ADME profiles or novel intellectual property.

Fragment-Based Growing: Using the core scaffold as a starting point, computational algorithms can "grow" novel substituents into unoccupied pockets of a receptor's active site (if known) or add fragments that complement the established pharmacophore.

Fragment Linking: Two or more fragments known to bind to adjacent sub-pockets of a target can be computationally linked together to create a novel, high-affinity ligand. For the pyrazolylphenylacetamide scaffold, one could treat the aminopyrazole and the phenylacetamide moieties as separate fragments and explore novel, more rigid, or chemically diverse linkers.

These computational strategies, combined with the insights from SAR and pharmacophore modeling, provide a powerful, modern framework for the rational design of next-generation therapeutic agents based on the pyrazolylphenylacetamide scaffold. researchgate.net

Advanced Analytical Methodologies for 2 4 Amino 1h Pyrazol 1 Yl N Phenylacetamide in Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the presence of polar functional groups (primary amine, secondary amide) and its relatively high molecular weight, 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide is expected to have low volatility and poor thermal stability, making it unsuitable for direct GC-MS analysis. vt.edu

To overcome this limitation, derivatization is necessary. This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net Common derivatization strategies for compounds containing amine and amide groups include:

Silylation: This is a prevalent method where active hydrogens in the amine and amide groups are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. colostate.eduphenomenex.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS derivative is significantly more volatile and amenable to GC analysis. phenomenex.comsigmaaldrich.com

Acylation: This technique reduces the polarity of the amine and thiol groups by introducing an acyl group. colostate.edu Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used, which also introduces halogen atoms, enhancing detection sensitivity with an electron capture detector (ECD). nih.gov

After derivatization, the sample can be analyzed by GC-MS, where the gas chromatograph separates the derivative from other components, and the mass spectrometer provides mass information for structural confirmation and quantification.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as rapid analysis times, minimal sample consumption, and high separation efficiency. nih.gov

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. The primary amino group on the pyrazole (B372694) ring is basic and will be protonated in an acidic buffer, forming a positive ion. This allows for its separation and detection.

A typical CZE method would involve using a fused-silica capillary and a background electrolyte (BGE) with a low pH, such as a phosphate (B84403) or acetate (B1210297) buffer. researchgate.net Under these conditions, the protonated analyte will migrate towards the cathode. Detection is typically achieved using a UV detector, as the pyrazole and phenyl rings confer UV absorptivity. labinsights.nl

Table 2: Illustrative Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Capillary Type | Fused-Silica | nih.gov |

| Background Electrolyte (BGE) | Acidic Buffer (e.g., 50 mM Phosphate, pH 2.5) | researchgate.net |

| Applied Voltage | 15-25 kV | nih.gov |

| Temperature | 25 °C | nih.gov |

| Injection Mode | Hydrodynamic (Pressure) | nih.gov |

| Detection | UV-Vis | labinsights.nl |

| Wavelength | ~210-250 nm | sapub.org |

Quantitative Spectrophotometric Methods

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds that absorb light in the UV-Vis range. The structure of this compound contains multiple chromophores—the pyrazole ring, the phenyl ring, the amino group, and the amide linkage—which results in strong UV absorbance.

The pyrazole ring itself exhibits a maximum absorption (λmax) in the low UV region, around 203-210 nm. sapub.orgresearchgate.net However, conjugation with the phenyl and amino groups is expected to shift the λmax to a higher, more analytically useful wavelength, likely between 240 nm and 300 nm. For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the experimentally determined λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and applying Beer's Law.

Table 3: Expected UV-Vis Spectral Properties

| Chromophore | Typical λmax Range (nm) | Reference |

|---|---|---|

| Pyrazole Ring | 203 - 210 | sapub.orgresearchgate.net |

| N-Phenylacetamide | ~242 | |

| Substituted Pyrazoles | 230 - 360 |

Electrochemical Analysis Techniques (e.g., voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound and to develop quantitative analytical methods. The presence of the electroactive amino group and the pyrazole ring makes the compound susceptible to oxidation or reduction at an electrode surface.

In a typical voltammetric experiment, a potential is applied to a working electrode (e.g., glassy carbon, platinum) in a solution containing the analyte and a supporting electrolyte. The resulting current is measured as a function of the applied potential. The potential at which oxidation or reduction occurs provides qualitative information about the compound, while the magnitude of the current is proportional to its concentration. Studies on various pyrazole derivatives have demonstrated their electrochemical activity, which can be harnessed for analytical purposes. This approach can offer high sensitivity and is often less expensive than chromatographic methods.

Potential Applications and Future Directions for 2 4 Amino 1h Pyrazol 1 Yl N Phenylacetamide in Chemical Biology and Materials Science No Clinical Applications

Role as a Chemical Probe in Biological Systems

Chemical probes are small molecules designed to selectively interact with and report on the function of biological targets like proteins within complex cellular systems. A fully functional probe typically consists of three components: a ligand for selective binding, a reporter group for detection (e.g., a fluorophore or affinity tag), and often a reactive group for covalent crosslinking. frontiersin.orgnih.gov The scaffold of 2-(4-Amino-1H-pyrazol-1-yl)-N-phenylacetamide is a promising starting point for the development of such probes.

The aminopyrazole core is a "privileged scaffold" known to bind to various enzyme classes, particularly protein kinases, making it an excellent candidate for the ligand component. nih.govnih.gov To convert this molecule into a chemical probe, synthetic modifications can be introduced at several key positions. The primary amino group (-NH₂) at the C4 position of the pyrazole (B372694) ring and the phenyl ring of the acetamide (B32628) moiety are ideal handles for chemical functionalization.

For instance, the amino group can be acylated to attach a reporter tag, such as an alkyne or azide (B81097) for bio-orthogonal "click" chemistry, or a fluorophore for direct imaging. frontiersin.orgnih.gov Similarly, the phenyl ring can be pre-functionalized with groups amenable to cross-coupling reactions, allowing for the attachment of photoreactive groups like benzophenones or diazirines, which can form a covalent bond with the target protein upon UV irradiation. The development of acetamide derivatives into radiolabeled molecular probes for imaging transporters further validates the potential of this molecular framework. nih.gov

Table 1: Potential Modifications for Developing Chemical Probes

| Modification Site | Type of Modification | Reagent/Reaction Example | Purpose |

|---|---|---|---|

| 4-Amino Group | Acylation | Propargyl bromide | Introduce alkyne for Click Chemistry |

| 4-Amino Group | Amide Coupling | Biotin-NHS ester | Attach affinity tag for pulldown |

| Phenyl Ring | Suzuki Coupling | 4-Azidophenylboronic acid | Introduce azide for Click Chemistry |

| Phenyl Ring | Functionalization | 4-Benzoylbenzoic acid | Attach photoreactive crosslinker |

Application in Supramolecular Assemblies or Crystal Engineering

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield, focuses on designing and controlling the formation of solid-state crystalline structures. The molecular structure of this compound possesses several functional groups capable of participating in the directional, non-covalent interactions that govern self-assembly.

The secondary amide linkage is a particularly robust motif for forming strong hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. nih.gov This donor-acceptor capability can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets in the solid state. Furthermore, the primary amino group (-NH₂) provides additional hydrogen bond donors. The pyrazole ring itself contains both a hydrogen bond-donating N-H group (in its tautomeric form) and an acceptor pyridinic nitrogen, making it a key participant in forming supramolecular synthons. mdpi.com

Aromatic π-π stacking interactions between the pyrazole and phenyl rings can also play a significant role in directing the crystal packing arrangement. rsc.org By systematically studying how these various interactions compete or cooperate, researchers can engineer new crystalline forms (polymorphs) or co-crystals with tailored physical properties, such as solubility or stability.

Table 2: Potential Non-Covalent Interactions

| Functional Group | Potential Interaction | Role |

|---|---|---|

| Amide N-H | Hydrogen Bonding | Donor |

| Amide C=O | Hydrogen Bonding | Acceptor |

| Amino -NH₂ | Hydrogen Bonding | Donor |

| Pyrazole N-H | Hydrogen Bonding | Donor |

| Pyrazole N | Hydrogen Bonding | Acceptor |

| Phenyl & Pyrazole Rings | π-π Stacking | Structure Directing |

Potential as a Precursor for Novel Organic Materials

The same functional groups that drive supramolecular assembly also make this compound a versatile precursor, or synthon, for constructing larger, covalently-linked organic materials. Pyrazole derivatives are already utilized in the development of advanced materials such as polymers and organic light-emitting diodes (OLEDs). nbinno.com

The polyfunctional nature of the molecule, with nucleophilic sites at the 4-amino group and the pyrazole nitrogen, allows it to be used in step-growth polymerization reactions. nih.gov For example, the primary amine could react with diacyl chlorides or diepoxides to form polyamides or polyepoxides. 5-Aminopyrazoles are extensively used as building blocks for creating complex fused heterocyclic systems, which often possess unique electronic and photophysical properties. beilstein-journals.orgresearchgate.net

Furthermore, the nitrogen atoms of the pyrazole ring are excellent ligands for coordinating with metal ions. This opens the possibility of using the molecule as a linker to construct metal-organic frameworks (MOFs) or coordination polymers. nih.gov Such materials are highly porous and have potential applications in gas storage, catalysis, and chemical sensing.

Future Research Avenues in Synthetic Chemistry

The exploration of this compound and its derivatives offers numerous opportunities for synthetic chemistry research. The development of novel and efficient synthetic routes is a primary focus. ias.ac.inresearchgate.net Future work could concentrate on creating a diverse library of analogues to enable structure-property relationship studies for the applications described above.

Key synthetic strategies could include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the N-phenyl ring to modulate the electronic properties, solubility, and binding affinity of the molecule.

Derivatization of the 4-Amino Group: Transforming the primary amine into a range of other functional groups (e.g., amides, sulfonamides, ureas) to alter its hydrogen-bonding capabilities and biological interactions.